molecular formula C8H18ClNS B8634088 2-(Cyclohexylthio)ethylamine hydrochloride CAS No. 63354-11-0

2-(Cyclohexylthio)ethylamine hydrochloride

Cat. No. B8634088
CAS RN: 63354-11-0
M. Wt: 195.75 g/mol
InChI Key: MAWQVENTHQOQEH-UHFFFAOYSA-N
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Description

2-(Cyclohexylthio)ethylamine hydrochloride is a useful research compound. Its molecular formula is C8H18ClNS and its molecular weight is 195.75 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Cyclohexylthio)ethylamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Cyclohexylthio)ethylamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

63354-11-0

Molecular Formula

C8H18ClNS

Molecular Weight

195.75 g/mol

IUPAC Name

2-cyclohexylsulfanylethanamine;hydrochloride

InChI

InChI=1S/C8H17NS.ClH/c9-6-7-10-8-4-2-1-3-5-8;/h8H,1-7,9H2;1H

InChI Key

MAWQVENTHQOQEH-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)SCCN.Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution containing 30 parts of sodium methoxide and 198 parts of methanol, maintained at 25° under a nitrogen atmosphere, is added rapidly 39 parts of cyclohexyl mercaptan. 51 Parts of 2-bromoethylamine hydrobromide then is added portion wise while maintaining the temperature at 25-30°, and the reaction mixture is stirred for 30 minutes. Then the mixture is refluxed for 3 hours, and the solid which forms is separated by filtration and washed with methanol. Residual solvent is removed under reduced pressure to yield a solid which is diluted with water and extracted with ether. The ethereal extracts are dried over a molecular sieve and filtered. The solvent is removed under reduced pressure to afford an oil which is dissolved in anhydrous ether. That solution is cooled in an ice bath while slowly adding isopropanolic hydrochloric acid. The precipitate which forms is recovered by filtration, washed with ether and air dried to afford pure 2-(cyclohexylthio)ethylamine hydrochloride, melting at about 210°-211°.
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